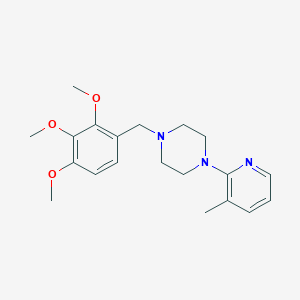![molecular formula C20H25N3O3S2 B4441038 1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as DAPT and is used to inhibit the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein. The inhibition of gamma-secretase can lead to a reduction in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide involves the inhibition of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein. The inhibition of gamma-secretase leads to a reduction in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of gamma-secretase, DAPT has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation. DAPT has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for gamma-secretase inhibition. DAPT has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of gamma-secretase in various cellular processes. However, one limitation of using DAPT is its potential toxicity at high concentrations. Researchers must carefully monitor the concentration of DAPT used in experiments to ensure that it does not have toxic effects on cells.
Future Directions
There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide in scientific research. One area of research is the development of more potent and selective gamma-secretase inhibitors. Another area of research is the investigation of the effects of DAPT on other cellular processes, such as cell differentiation and proliferation. Additionally, researchers are exploring the potential use of DAPT in the treatment of other diseases, such as cancer and autoimmune disorders. Overall, this compound has shown significant promise as a valuable tool for scientific research and has the potential to lead to the development of new treatments for a variety of diseases.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of Alzheimer's disease treatments. DAPT has been shown to inhibit the activity of gamma-secretase, which can lead to a reduction in the production of amyloid beta peptides. This reduction in amyloid beta peptides has been shown to improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-22(2)28(25,26)23-14-12-16(13-15-23)20(24)21-18-10-6-7-11-19(18)27-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXSUJPWXRDLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440985.png)
![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)


![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441020.png)

acetate](/img/structure/B4441048.png)

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)
